

Application Notes: The Role of N-Acetyl-L-phenylalanine in Metabolomics

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Compound of Interest		
Compound Name:	N-Acetyl-L-phenylalanine	
Cat. No.:	B556413	Get Quote

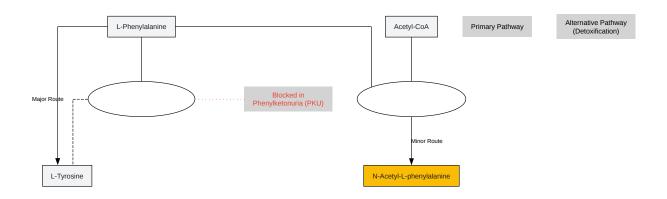
Introduction

N-Acetyl-L-phenylalanine (NA-Phe) is an N-acetylated derivative of the essential amino acid L-phenylalanine.[1] In metabolomics research, it serves as a critical biomarker, particularly for inborn errors of metabolism such as Phenylketonuria (PKU).[2][3][4] PKU is a genetic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which is necessary to metabolize phenylalanine to tyrosine.[3][4] This deficiency leads to an accumulation of phenylalanine and its conversion into alternative metabolites, including NA-Phe.[5][6] Beyond its role in PKU, NA-Phe is also investigated as a potential uremic toxin, accumulating in individuals with kidney dysfunction.[3] Its formation is a part of the body's detoxification process for handling excess phenylalanine.[2]

Biosynthesis and Metabolic Context

N-Acetyl-L-phenylalanine is biosynthesized from L-phenylalanine and acetyl-CoA, a reaction catalyzed by the enzyme phenylalanine N-acetyltransferase.[3] It can also be formed through the proteolytic degradation of N-terminally acetylated proteins.[3] In healthy individuals, the primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the PAH enzyme. However, when this pathway is impaired, as in PKU, the N-acetylation pathway becomes more prominent.





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Caption: Phenylalanine metabolism showing the primary and alternative pathways.

Quantitative Data in Metabolomics

Quantitative analysis of **N-Acetyl-L-phenylalanine** is crucial for biomarker validation. Its concentration can change dramatically in disease states. For instance, in a mouse model of PKU, levels of NA-Phe in the cerebral cortex were found to be significantly elevated.[5]

Table 1: Reported Changes in N-Acetyl-L-phenylalanine Levels in Disease Models

Condition Tissue/Fluid	Fold Change (vs. Control)	Reference
------------------------	------------------------------	-----------

| Phenylketonuria (PKU) | Cerebral Cortex (Mouse Model) | 47.6 | [5] |

Concentration data in human fluids is often reported in diverse units or as a ratio, making direct comparison challenging; however, its presence in urine is a key indicator for PKU diagnosis.[2]



[7]

Table 2: Exemplary LC-MS/MS Parameters for Quantification

Parameter	Value	Reference
Precursor Ion (m/z)	208.1	[8]
Product Ion 1 (m/z)	164.0	[8]
Product Ion 2 (m/z)	147.0	[8]
Collision Energy (V)	-25 (for 164.0), -15 (for 147.0)	[8]
Ionization Mode	Negative Electrospray (ESI-)	[8]

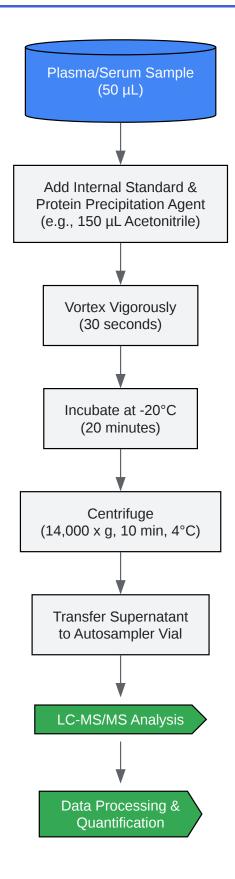
| Retention Time (min) | 5.20 |[8] |

Parameters are method-dependent and require optimization for specific instrumentation and chromatographic conditions.

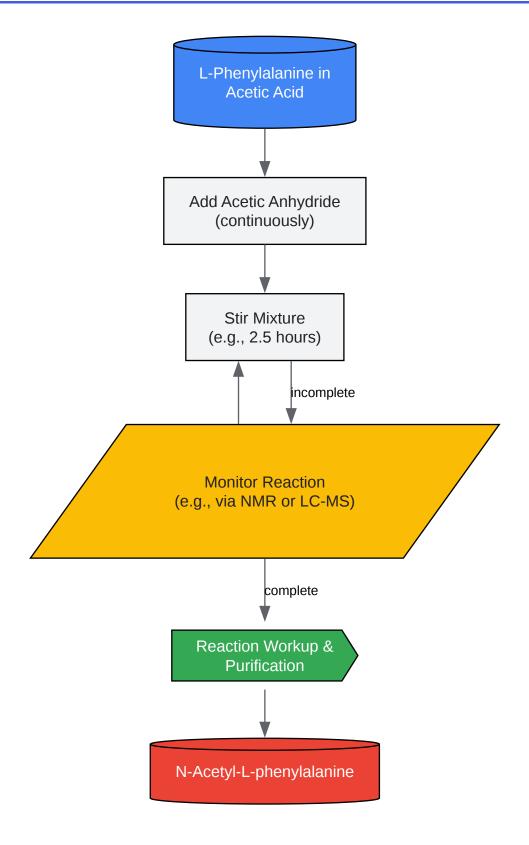
Experimental Protocols

The following protocols provide detailed methodologies for the analysis and purification of **N-Acetyl-L-phenylalanine**.









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